molecular formula C23H26N4O B2440776 (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone CAS No. 1171376-86-5

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2440776
CAS No.: 1171376-86-5
M. Wt: 374.488
InChI Key: MKIRKZPAIMTSMV-UHFFFAOYSA-N
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Description

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone (CAS 958323-31-4) is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a benzhydrylpiperazine scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds targeting the central nervous system. The benzhydrylpiperazine moiety is recognized as a key pharmacophore in the development of cannabinoid receptor type 1 (CB1) ligands, suggesting this compound's potential application in neuroscience research, particularly in the study of appetite regulation, substance addiction, and metabolic disorders . The 1,3-dimethyl-1H-pyrazole group incorporated into the methanone structure is a privileged heterocycle in drug discovery, associated with a wide spectrum of pharmacological activities including anticancer potential . Researchers may find value in this hybrid structure for investigating multi-target therapeutic approaches. The compound is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1,3-dimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-18-21(17-25(2)24-18)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIRKZPAIMTSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Benzhydryl Bromide

Piperazine reacts with benzhydryl bromide under basic conditions to introduce the benzhydryl moiety. A typical protocol involves:

  • Reagents : Piperazine (2 equiv), benzhydryl bromide (1 equiv), potassium carbonate (3 equiv).
  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Conditions : Reflux at 80–90°C for 12–24 hours.
  • Yield : 65–78% after column chromatography.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the secondary amine of piperazine displaces bromide from benzhydryl bromide. Excess piperazine ensures monosubstitution, minimizing bis-alkylated byproducts.

Alternative Routes via Reductive Amination

For higher regioselectivity, reductive amination between piperazine and benzophenone (diphenylketone) using sodium cyanoborohydride (NaBH3CN) in methanol achieves 4-benzhydrylpiperazine with 70–85% yield. This method avoids halogenated reagents, aligning with green chemistry principles.

Preparation of 1,3-Dimethyl-1H-Pyrazole-4-Carbonyl Chloride

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 1,3-dimethyl-1H-pyrazole-4-carboxylic acid:

  • Step 1 : React acetylacetone with methyl hydrazine in ethanol under reflux (6 hours, 80°C).
  • Step 2 : Oxidize the resulting 1,3-dimethyl-1H-pyrazole to the carboxylic acid using KMnO4 in acidic conditions.

Conversion to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in dichloromethane to yield the acyl chloride. Reaction conditions:

  • Temperature : 0°C to room temperature.
  • Yield : 90–95%.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride reacts with 4-benzhydrylpiperazine in the presence of Lewis acids (e.g., AlCl3).

  • Solvent : Dichloromethane or toluene.
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 50–60%.

Limitation : Competing N-acylation at the piperazine nitrogen may occur, requiring careful stoichiometric control.

Nucleophilic Acyl Substitution

Employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enhances efficiency:

  • Reagents : 4-Benzhydrylpiperazine (1 equiv), pyrazole carbonyl chloride (1.2 equiv), DCC (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF) or DMF.
  • Yield : 75–82% after recrystallization.

Microwave-Assisted Synthesis Optimization

Recent advances utilize microwave irradiation to accelerate coupling reactions. A protocol adapted from piperazinyl thiosemicarbazide synthesis involves:

  • Conditions : 100°C, 300 W, 20 minutes.
  • Solvent : Methanol or ethanol.
  • Yield Improvement : 85–90% with reduced side products.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 7.40–7.20 (m, 10H, benzhydryl), 3.85 (s, 3H, N–CH3), 2.50–2.30 (m, 8H, piperazine), 2.25 (s, 3H, pyrazole-CH3).
  • MS (ESI+) : m/z 429.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantage
Friedel-Crafts 50–60 6 85 Low reagent cost
DCC Coupling 75–82 4 95 High selectivity
Microwave-Assisted 85–90 0.3 98 Rapid synthesis

Challenges and Mitigation Strategies

  • Byproduct Formation : N-Acylation byproducts are minimized using bulky coupling agents (e.g., EDCI over DCC).
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
  • Scale-Up Considerations : Microwave methods face energy transfer limitations; batch-wise processing is recommended for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrazole moieties can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar in structure but with a different substitution pattern on the pyrazole ring.

    1-Benzhydryl-4-(1,3-dimethyl-1H-pyrazol-4-yl)piperazine: Lacks the methanone linkage.

    (4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone: Different position of the dimethyl groups on the pyrazole ring.

Uniqueness

The unique combination of the benzhydryl, piperazine, and pyrazole moieties in (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound with the molecular formula C23H26N4O. Its structure consists of a benzhydryl group linked to a piperazine ring, which is further connected to a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of central nervous system (CNS) pharmacology.

The compound's molecular weight is approximately 374.5 g/mol, and it is characterized by a combination of functionalities that may influence its biological activity. The presence of the piperazine and pyrazole rings suggests potential interactions with various receptors and enzymes.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known for its affinity towards these receptors, while the pyrazole component may enhance binding affinity and specificity due to its structural characteristics.

Enzyme Inhibition

Research indicates that certain piperazine derivatives have shown inhibitory effects on human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Molecular docking studies suggest that this compound could exhibit similar properties, potentially contributing to therapeutic strategies for neurodegenerative diseases such as Alzheimer's .

Receptor Binding Assays

In vitro studies have demonstrated that compounds with similar structural features can bind effectively to G-protein coupled receptors (GPCRs). This binding can lead to various pharmacological effects, including modulation of mood and cognition. The specific binding affinity of this compound remains to be fully characterized but is expected to be significant based on its structural analogs .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal damage by inhibiting oxidative stress markers .
  • Antidepressant Activity : Research has shown that similar compounds exhibit antidepressant-like effects in animal models. These findings suggest potential applications in treating mood disorders through modulation of serotonin and norepinephrine levels .
  • Antioxidant Properties : Molecular docking simulations have indicated that derivatives can possess antioxidant properties, which may contribute to their neuroprotective effects by scavenging free radicals .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanoneStructureKnown for moderate AChE inhibition
1-Benzhydryl-4-(1,3-dimethyl-1H-pyrazol-4-yl)piperazineStructureExhibits binding affinity to serotonin receptors
(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanoneStructurePotential anti-inflammatory properties observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone?

  • The synthesis typically involves multi-step reactions, including coupling of benzhydrylpiperazine with 1,3-dimethylpyrazole moieties. Key steps include:

  • Nucleophilic substitution for piperazine functionalization under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Catalytic amide bond formation using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
    • Critical parameters:
  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Solvent selection (polar aprotic solvents enhance reaction efficiency) .
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies proton environments (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
    • Mass Spectrometry (HRMS) :
  • Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₉H₃₁N₅O: 478.2553) .
    • X-ray Crystallography :
  • Resolves bond angles (e.g., 120° for sp² carbons in pyrazole) and confirms stereochemistry .

Q. How do the compound’s physical properties (e.g., solubility, logP) influence experimental design?

  • Solubility :

  • Limited aqueous solubility (logP ≈ 3.5) necessitates DMSO or ethanol as stock solvents for biological assays .
    • Stability :
  • Hygroscopic nature requires storage under inert gas (argon) at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?

  • Comparative binding assays :

  • Use surface plasmon resonance (SPR) to measure affinity constants (Kd) against target receptors (e.g., GPCRs) .
    • Structural analysis :
  • Molecular docking (AutoDock Vina) identifies binding pose variations due to conformational flexibility in the benzhydryl group .
    • Batch-to-batch purity verification :
  • Contradictions may arise from impurities; HPLC-UV (≥99% purity threshold) ensures consistency .

Q. What methodologies elucidate structure-activity relationships (SAR) for modifying this compound’s pharmacophores?

  • Pyrazole ring modifications :

  • Replace 1,3-dimethyl groups with electron-withdrawing substituents (e.g., -CF₃) to assess impact on target binding .
    • Piperazine substitutions :
  • Introduce bulkier groups (e.g., cyclohexyl vs. benzhydryl) to study steric effects on receptor selectivity .
    • Biological testing :
  • In vitro kinase inhibition assays (e.g., EGFR, IC₅₀ comparison across analogues) .

Q. What computational approaches predict the compound’s metabolic stability and reactivity?

  • Density Functional Theory (DFT) :

  • Calculates HOMO/LUMO gaps to predict susceptibility to oxidative metabolism (e.g., CYP3A4-mediated degradation) .
    • Molecular Dynamics (MD) Simulations :
  • Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., benzhydryl C-H bonds) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models :

  • Silence putative targets (e.g., PI3K) to confirm pathway-specific activity .
    • Transcriptomic profiling (RNA-seq):
  • Identify differentially expressed genes post-treatment to map signaling cascades .

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